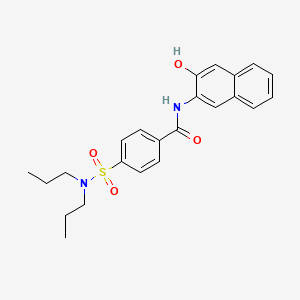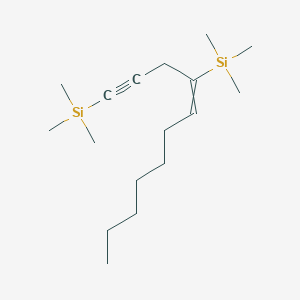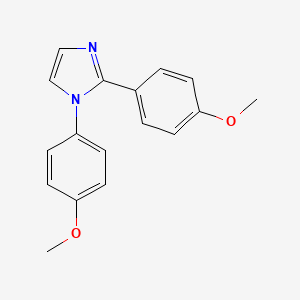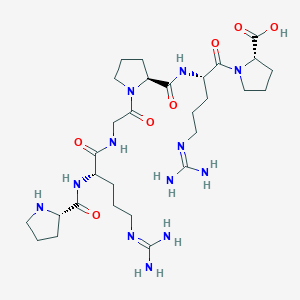
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a hydroxynaphthyl moiety, which contribute to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzamide precursor followed by the introduction of the hydroxynaphthyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
科学的研究の応用
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide has been explored for its applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and sulfamoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Dipropylsulfamoyl)-N-(2-hydroxynaphthalen-1-yl)benzamide
- 4-(Dipropylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
- 4-(Dipropylsulfamoyl)-N-(3-hydroxybenzyl)benzamide
Uniqueness
Compared to similar compounds, 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxynaphthyl group enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
918666-58-7 |
|---|---|
分子式 |
C23H26N2O4S |
分子量 |
426.5 g/mol |
IUPAC名 |
4-(dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-3-13-25(14-4-2)30(28,29)20-11-9-17(10-12-20)23(27)24-21-15-18-7-5-6-8-19(18)16-22(21)26/h5-12,15-16,26H,3-4,13-14H2,1-2H3,(H,24,27) |
InChIキー |
ZYTBICDVDQSEIG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)





![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
